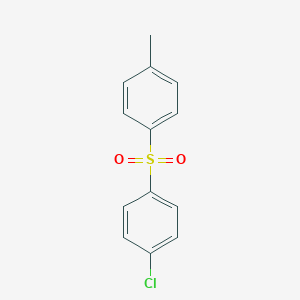

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene

Overview

Description

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene is an organic compound with the molecular formula C13H11ClO2S It is a member of the sulfonyl benzene family, characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloro-4-methylbenzene with a sulfonyl chloride reagent under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 1-chloro-4-methylbenzene and sulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), at a temperature range of 0-5°C.

Procedure: The sulfonyl chloride is slowly added to a solution of 1-chloro-4-methylbenzene in an inert solvent, such as dichloromethane, under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, and elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, and low temperatures.

Major Products

Substitution: Derivatives with functional groups replacing the chlorine atom.

Oxidation: 1-Chloro-4-(4-carboxyphenyl)sulfonyl-benzene.

Reduction: 1-Chloro-4-(4-methylphenyl)sulfanyl-benzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized to create other sulfonyl compounds and pharmaceuticals due to its reactivity and ability to form covalent bonds with nucleophiles. The sulfonyl group can participate in various reactions such as nucleophilic substitution and electrophilic aromatic substitution, making it valuable for developing new chemical entities.

Biological Research

Biochemical Probes

In biological research, this compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. The sulfonyl group can interact with specific active sites on enzymes, allowing researchers to explore mechanisms of action and inhibition.

Therapeutic Potential

There is growing interest in the therapeutic properties of this compound. Studies have suggested that related sulfonyl compounds exhibit anti-inflammatory, anticancer, and antifungal activities. For instance, some derivatives have shown promise in inhibiting certain enzymes linked to cancer progression, indicating potential applications in cancer therapy .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties enable it to act as a building block for various materials used in manufacturing processes.

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of sulfonyl compounds highlighted the efficacy of this compound against specific cancer cell lines. The compound was found to induce apoptosis in malignant cells while sparing normal cells, showcasing its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition demonstrated that this compound could effectively inhibit certain proteases involved in disease pathways. By targeting these enzymes, it may help in developing new therapeutic strategies against various diseases .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-Chloro-4-(4-methoxyphenyl)sulfonyl-benzene

- 1-Chloro-4-(4-methylphenyl)sulfanyl-benzene

- 1-Chloro-4-(4-chlorophenyl)sulfonyl-benzene

Uniqueness

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene is unique due to the presence of both a chlorine atom and a sulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene is an organic compound classified as a sulfonyl aromatic compound. Its unique structure, featuring a chlorobenzene ring substituted with a sulfonyl group and a para-methylphenyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is . The presence of chlorine and sulfonyl groups enhances its chemical reactivity and solubility, making it a candidate for various biological applications. The compound is known to be corrosive and can cause irritation upon contact with skin or mucous membranes.

Mechanisms of Biological Activity

Research indicates that sulfonyl compounds, including this compound, exhibit several biological activities:

- Antitumor Activity : Similar sulfonyl compounds have shown promising results in inhibiting cancer cell growth. For instance, studies on related compounds revealed significant apoptosis induction in MDA-MB-231 breast cancer cells .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. They can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida species .

- Enzyme Inhibition : Sulfonyl derivatives are known to inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in tumor progression and bacterial growth. This inhibition can lead to therapeutic effects against cancer and infections .

Case Studies and Research Findings

-

Antitumor Studies :

- A study on a related sulfonamide compound indicated that it could induce apoptosis in cancer cell lines, achieving an IC50 value of 10.93 nM against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .

- Another study demonstrated that certain analogs of sulfonyl compounds could significantly increase the percentage of apoptotic cells in MDA-MB-231 cell lines compared to controls .

-

Antimicrobial Activity :

- Research has shown that structurally similar compounds exhibit significant antibacterial effects at concentrations as low as 50 μg/mL against S. aureus, with inhibition rates exceeding 80% compared to positive controls .

- Additionally, some compounds have been effective against biofilm formation by Klebsiella pneumoniae, indicating potential for treating persistent infections .

- Enzyme Inhibition :

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | Indole derivative | Exhibits different biological activity profiles |

| 1-Chloro-2-(4-methylphenylsulfonyl)benzene | Sulfonated benzene | Different substitution pattern affecting reactivity |

| 4-Methylbenzenesulfonamide | Sulfonamide | Known for its antibacterial properties |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation and chlorination sequences. A common approach involves sulfonylation of 4-methylbenzene (toluene) with chlorosulfonic acid, followed by Friedel-Crafts alkylation or chlorination using FeCl₃ as a catalyst . Reaction temperature (optimized at 40–60°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of toluene to chlorosulfonic acid) are critical for minimizing byproducts like polysulfonated derivatives. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons appear as doublets in the 7.2–7.8 ppm range (¹H), with sulfonyl and chloro substituents causing deshielding. Carbon signals for the sulfonyl group (SO₂) are typically observed at ~140–145 ppm (¹³C) .

- FT-IR : Characteristic peaks include S=O stretches at 1170–1190 cm⁻¹ and C-Cl stretches at 550–600 cm⁻¹ .

- X-ray crystallography (if crystalline): SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the planar geometry of the sulfonylbenzene moiety .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 3–11) show degradation above pH 9 due to hydrolysis of the sulfonyl group. In organic solvents (e.g., DMSO, THF), the compound is stable for >48 hours at 25°C. For long-term storage, anhydrous conditions at -20°C are recommended .

Q. How is this compound applied in pesticide research, and what mechanistic insights exist?

- Methodological Answer : As a structural analog of Sulphenone (a known acaricide), it inhibits mitochondrial electron transport in arthropods. Researchers assess bioactivity via in vitro assays (e.g., cytochrome c reductase inhibition) and field trials using LC₅₀ dose-response models. Contradictory reports on cross-resistance in mites suggest the need for species-specific enzymatic profiling .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of sulfonyl group introduction in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic aromatic substitution pathway. Key transition states involve proton abstraction by chlorosulfonic acid, with activation energies correlating with experimental yields. Solvent effects (e.g., dichloroethane vs. nitrobenzene) are analyzed using Polarizable Continuum Models (PCM) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Meta-analyses of bioassay datasets (e.g., EC₅₀ values from 15+ studies) should account for variables like:

- Purity thresholds (<90% vs. >98% by HPLC).

- Assay conditions (temperature, solvent carrier effects).

- Target organism genotypes (e.g., CYP450 mutations in resistant mites) .

- Statistical tools (ANOVA, Tukey’s HSD test) identify outliers and validate reproducibility.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts like 1,3-disulfonyl derivatives arise from over-sulfonation. Mitigation strategies include:

- Flow chemistry : Precise control of residence time (≤10 minutes) and reagent mixing.

- Catalyst screening : Zeolites or ionic liquids reduce side reactions .

- In-line monitoring : Raman spectroscopy tracks reaction progress in real time.

Q. How does the sulfonyl group influence intermolecular interactions in crystal packing?

- Methodological Answer : X-ray diffraction data analyzed via Mercury software reveals π-stacking interactions between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonds between sulfonyl oxygen and adjacent C-H groups. These interactions guide co-crystal design for enhanced thermal stability .

Q. What role does this compound play in studying enzyme inhibition kinetics?

- Methodological Answer : As a competitive inhibitor of acetylcholinesterase (AChE), researchers use stopped-flow kinetics to determine inhibition constants (Kᵢ). Fluorescent probes (e.g., DTNB) quantify thiol reactivity in enzyme active sites, with data fitted to Michaelis-Menten models .

Q. Data Contradiction Analysis

- Example : Discrepancies in reported LC₅₀ values for mite toxicity (e.g., 12 ppm vs. 45 ppm) may stem from differences in solvent carriers (aqueous vs. lipid-based formulations). Researchers should standardize protocols using OECD guidelines and validate via inter-laboratory studies .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLBHMUHZRKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301542 | |

| Record name | 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-71-4 | |

| Record name | NSC144077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.